molecular formula C13H18N4 B8021300 N3-benzyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine

N3-benzyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine

Cat. No.: B8021300
M. Wt: 230.31 g/mol
InChI Key: QMFWZAIBRXAJLI-UHFFFAOYSA-N
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Description

N3-benzyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a benzyl group at the N3 position and an isopropyl group at the N1 position, along with two amino groups at the 3 and 4 positions of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-benzyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-benzyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid with hydrazine hydrate can yield the desired compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N3-benzyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

N3-benzyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes, owing to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of N3-benzyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N3-benzyl-1-(propan-2-yl)-1H-pyrazole-4-amine: Similar structure but with only one amino group at the 4 position.

    N3-benzyl-1-(propan-2-yl)-1H-pyrazole-3-amine: Similar structure but with only one amino group at the 3 position.

    N3-benzyl-1-(propan-2-yl)-1H-pyrazole-3,5-diamine: Similar structure but with amino groups at the 3 and 5 positions.

Uniqueness

N3-benzyl-1-(propan-2-yl)-1H-pyrazole-3,4-diamine is unique due to the presence of two amino groups at the 3 and 4 positions, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-N-benzyl-1-propan-2-ylpyrazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-10(2)17-9-12(14)13(16-17)15-8-11-6-4-3-5-7-11/h3-7,9-10H,8,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFWZAIBRXAJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)NCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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